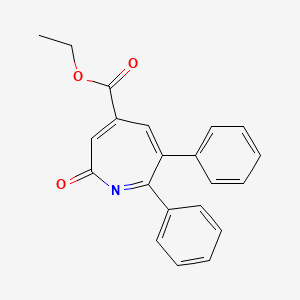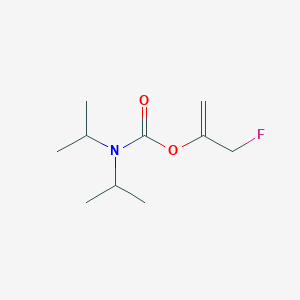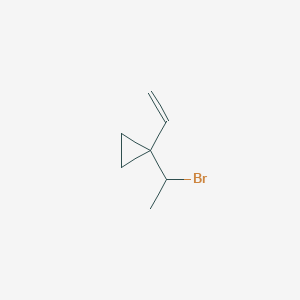![molecular formula C22H24N2 B14337554 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine) CAS No. 108772-31-2](/img/structure/B14337554.png)
3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two N,N-dimethylprop-2-yn-1-amine groups attached at the 4,4’ positions, making it a versatile molecule in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) typically involves the coupling of a biphenyl derivative with N,N-dimethylprop-2-yn-1-amine. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine groups, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl dicarboxylic acids, while reduction can produce biphenyl diamines.
Aplicaciones Científicas De Investigación
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl derivative with similar structural features.
N,N-Dimethyl-2-propynylamine: A simpler amine with related functional groups.
Uniqueness
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(N,N-dimethylprop-2-yn-1-amine) is unique due to its combination of a biphenyl core and N,N-dimethylprop-2-yn-1-amine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry.
Propiedades
| 108772-31-2 | |
Fórmula molecular |
C22H24N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[4-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]phenyl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C22H24N2/c1-23(2)17-5-7-19-9-13-21(14-10-19)22-15-11-20(12-16-22)8-6-18-24(3)4/h9-16H,17-18H2,1-4H3 |
Clave InChI |
HNXSYTVOWQSDPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)








